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molecular formula C13H13NO B8322189 2-Cyclopent-1-enyl-1H-indol-4-ol

2-Cyclopent-1-enyl-1H-indol-4-ol

Cat. No. B8322189
M. Wt: 199.25 g/mol
InChI Key: XPPZTCBZYYPEHA-UHFFFAOYSA-N
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Patent
US08716493B2

Procedure details

2-Cyclopent-1-enyl-1H-indol-4-ol was prepared from 4-triisopropylsilyloxy-1H-indole and cyclopentanone as described for 14c.
Name
4-triisopropylsilyloxy-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
14c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C(C)C)(C(C)C)[O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][NH:10]2)(C)C.[C:21]1(=O)[CH2:25][CH2:24][CH2:23][CH2:22]1>>[C:21]1([C:9]2[NH:10][C:11]3[CH:12]=[CH:13][CH:14]=[C:6]([OH:5])[C:7]=3[CH:8]=2)[CH2:25][CH2:24][CH2:23][CH:22]=1

Inputs

Step One
Name
4-triisopropylsilyloxy-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](OC1=C2C=CNC2=CC=C1)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
14c
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCC1)C=1NC=2C=CC=C(C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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